

An In-depth Technical Guide to Methyl 6-chloro-5-nitronicotinate

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Compound of Interest

Compound Name: Methyl 6-chloro-5-nitronicotinate

Cat. No.: B045655

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For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical intermediates is paramount. **Methyl 6-chloro-5-nitronicotinate** is a significant building block in the synthesis of various pharmaceutical compounds. This technical guide provides a comprehensive overview of its structure, properties, synthesis, and applications.

Chemical Structure and Identification

Methyl 6-chloro-5-nitronicotinate, also known by its IUPAC name methyl 6-chloro-5-nitropyridine-3-carboxylate, is a substituted pyridine derivative.[1][2] The core of the molecule is a pyridine ring, which is functionalized with a chloro group at the 6-position, a nitro group at the 5-position, and a methyl carboxylate group at the 3-position.

The definitive structure can be represented by the canonical SMILES string:

COC(=O)C1=CC(=C(N=C1)Cl)--INVALID-LINK--[O-].[3][4]

Key Identifiers:

- Molecular Formula: C7H5ClN2O4[1][2][3]
- Molecular Weight: 216.58 g/mol [1][2]
- CAS Number: 59237-53-5[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 6-chloro-5-nitronicotinate** is presented in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Property	Value	Source(s)
Melting Point	76 °C	[3]
Boiling Point	317.8 °C at 760 mmHg	[3]
Density	1.5 g/cm ³	[3]
Flash Point	146 °C	[3]
Vapor Pressure	0.000375 mmHg at 25°C	[3]
Refractive Index	1.572	[3]
Storage Temperature	Under inert gas (nitrogen or Argon) at 2-8°C	[3]

Synthesis Protocol

Methyl 6-chloro-5-nitronicotinate is typically synthesized from 5-nitro-6-hydroxynicotinic acid. The following is a general experimental procedure.[1]

Materials:

- 5-nitro-6-hydroxynicotinic acid
- Thionyl chloride (SOCl₂)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (CH₂Cl₂)
- Methanol (CH₃OH)
- Aqueous Sodium Bicarbonate (NaHCO₃) solution

- Ethanol

Procedure:

- To a solution of 5-nitro-6-hydroxynicotinic acid (1 equivalent) in thionyl chloride (4.7 equivalents), add a catalytic amount of DMF (0.15 equivalents).
- Heat the reaction mixture to reflux for 8 hours.
- After reflux, concentrate the mixture under vacuum to remove excess thionyl chloride.
- Dissolve the resulting residue in dichloromethane and cool the solution to -40°C.
- Slowly add methanol (1.4 equivalents) to the cooled solution, ensuring the internal temperature is maintained below -30°C.
- Subsequently, add an aqueous solution of sodium bicarbonate (1 equivalent) and allow the mixture to gradually warm to room temperature.
- Separate the organic phase and concentrate it under vacuum.
- Purify the crude product by crystallization from ethanol to yield **Methyl 6-chloro-5-nitronicotinate**.

This synthesis protocol can achieve a yield of approximately 90%.[\[1\]](#)

Caption: Synthesis of **Methyl 6-chloro-5-nitronicotinate**.

Applications in Drug Development

Methyl 6-chloro-5-nitronicotinate serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds.[\[1\]](#) Its functional groups—the chloro, nitro, and methyl ester moieties—provide multiple reaction sites for further chemical transformations. A notable application is in the development of anticoccidial agents, which are used to treat and prevent coccidiosis, a parasitic disease affecting animals.[\[3\]](#)

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **Methyl 6-chloro-5-nitronicotinate** is classified as harmful if swallowed and may cause skin and serious eye irritation.^[2] Appropriate personal protective equipment, including gloves, protective clothing, and eye protection, should be worn when handling this compound.^[5] It should be stored in a well-ventilated place, under an inert atmosphere, with the container tightly closed.^{[3][5]}

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